Val-Ala-Pro-Gly-Val-Gly

Description

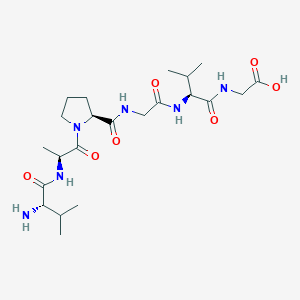

Structure

2D Structure

Properties

CAS No. |

58272-50-7 |

|---|---|

Molecular Formula |

C22H38N6O7 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)26-13(5)22(35)28-8-6-7-14(28)19(32)24-9-15(29)27-18(12(3)4)21(34)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,32)(H,25,34)(H,26,33)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 |

InChI Key |

HLPBVBAEIVCCLH-USJZOSNVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Conformational and Dynamic Studies of Val Ala Pro Gly Val Gly

Spectroscopic Investigations of Peptide Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides at the atomic level. Both carbon-13 and proton NMR have been employed to investigate the conformational landscape of Val-Ala-Pro-Gly-Val-Gly and related elastin (B1584352) repeats.

The 13C NMR spectrum of a peptide provides detailed information about the local chemical environment of each carbon atom. Chemical shifts are highly sensitive to the peptide's secondary structure, such as the presence of α-helices, β-sheets, or turns. For elastin-like peptides, which are often characterized by a lack of stable, ordered secondary structure, 13C chemical shifts can reveal propensities for certain conformations.

In studies of elastin and its synthetic repeating peptides, the chemical shifts of Gly, Val, and Pro residues are particularly informative. The proline residue, with its unique cyclic structure, significantly influences the conformation and the chemical shifts of neighboring residues. For instance, the upfield shift of one of the Val α-carbon signals in elastin repeats is attributed to the effect of the preceding Pro residue. Furthermore, the chemical shifts of the proline β-carbon (Cβ) and γ-carbon (Cγ) indicate that the Ala-Pro peptide bond in the hexapeptide predominantly exists in the trans conformation. A cis conformation would result in a significant upfield shift for Cβ and a downfield shift for Cγ.

Table 1: Expected 13C NMR Chemical Shift Ranges for this compound in a Disordered Conformation

| Residue | Atom | Expected Chemical Shift (ppm) |

|---|---|---|

| Val-1 | Cα | 59-62 |

| Cβ | 30-33 | |

| Cγ1/Cγ2 | 18-21 | |

| C' | 173-176 | |

| Ala-2 | Cα | 50-53 |

| Cβ | 17-20 | |

| C' | 174-177 | |

| Pro-3 | Cα | 60-63 |

| Cβ | 29-32 | |

| Cγ | 24-27 | |

| Cδ | 47-49 | |

| C' | 174-177 | |

| Gly-4 | Cα | 43-46 |

| C' | 171-174 | |

| Val-5 | Cα | 59-62 |

| Cβ | 30-33 | |

| Cγ1/Cγ2 | 18-21 | |

| C' | 173-176 | |

| Gly-6 | Cα | 43-46 |

| C' | 175-178 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Values are approximate and can vary based on solvent, temperature, and pH.

Proton (1H) NMR spectroscopy provides complementary information on peptide conformation through the analysis of chemical shifts, coupling constants, and the nuclear Overhauser effect (NOE). In solution, the this compound peptide is highly dynamic, leading to the averaging of NMR signals.

The chemical shifts of the amide protons (N-H) are particularly sensitive to their environment and involvement in hydrogen bonding. In a random coil conformation, amide protons are generally exposed to the solvent, resulting in chemical shifts between 8.0 and 8.5 ppm. The formation of intramolecular hydrogen bonds, such as those in β-turns, can cause these signals to shift downfield. Temperature dependence studies of amide proton chemical shifts can help identify solvent-shielded protons involved in stable hydrogen bonds. For elastin peptides, a key hydrogen bond proposed for β-turn formation involves the amide NH of the internal Val-5 residue and the carbonyl oxygen of the residue preceding proline (Ala-2). nih.gov

Table 2: Characteristic 1H NMR Chemical Shift Ranges for this compound

| Residue | Proton | Expected Chemical Shift (ppm) |

|---|---|---|

| Val-1 | NH | 8.0 - 8.5 |

| Hα | 3.9 - 4.2 | |

| Hβ | 2.0 - 2.3 | |

| Hγ | 0.9 - 1.1 | |

| Ala-2 | NH | 8.0 - 8.5 |

| Hα | 4.1 - 4.4 | |

| Hβ | 1.3 - 1.5 | |

| Pro-3 | Hα | 4.2 - 4.5 |

| Hβ | 1.9 - 2.2 | |

| Hγ | 1.8 - 2.1 | |

| Hδ | 3.5 - 3.8 | |

| Gly-4 | NH | 8.1 - 8.6 |

| Hα | 3.8 - 4.1 | |

| Val-5 | NH | 8.0 - 8.5 |

| Hα | 4.0 - 4.3 | |

| Hβ | 2.1 - 2.4 | |

| Hγ | 0.9 - 1.1 | |

| Gly-6 | NH | 8.1 - 8.6 |

| Hα | 3.7 - 4.0 |

Note: Chemical shifts are referenced to TMS. Values are approximate and can vary based on experimental conditions. Glycine (B1666218) Hα protons are non-equivalent and may appear as separate signals. utexas.edu

The three-dimensional structure of a peptide backbone is defined by a series of torsion angles (or dihedral angles) for each amino acid residue. The key angles are phi (φ, rotation around the N-Cα bond), psi (ψ, rotation around the Cα-C' bond), and omega (ω, rotation around the C'-N peptide bond). expasy.orgproteinstructures.combioinf.org.uk The ω angle is generally restricted to ~180° (trans), maintaining the planarity of the peptide bond, although cis conformations (~0°) can occur, particularly at proline residues. expasy.org As established by 13C NMR, the Ala-Pro bond in this hexapeptide is predominantly trans.

A β-turn is a region where the polypeptide chain reverses its direction, a structure stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. In this compound, this would correspond to a hydrogen bond between the C=O of Ala-2 and the N-H of Val-5. nih.gov Different types of β-turns are characterized by the φ and ψ angles of the two central residues (i+1 and i+2, which are Pro-3 and Gly-4 in this case).

Table 3: Ideal Torsion Angles for Common β-Turn Types Relevant to the Pro-Gly Sequence

| Turn Type | Residue | φ (phi) | ψ (psi) |

|---|---|---|---|

| Type I | i+1 (Pro) | -60° | -30° |

| i+2 (Gly) | -90° | 0° | |

| Type II | i+1 (Pro) | -60° | 120° |

| i+2 (Gly) | 80° | 0° | |

| Type VIII | i+1 (Pro) | -60° | -30° |

| i+2 (Gly) | -120° | 120° |

NMR studies on this compound and related depsipeptide analogues suggest an equilibrium between a γ-turn and a β-turn structure within the Pro-Gly segment. nih.gov Other studies on biologically active elastin hexapeptides also point to the potential formation of a Type VIII β-turn. researchgate.net This conformational flexibility, oscillating between a random coil and various turn structures, is a hallmark of elastin-like peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure content of proteins and peptides in solution. The CD spectrum of a peptide arises from the differential absorption of left- and right-handed circularly polarized light by its chiral chromophores, primarily the peptide bonds.

The CD spectrum of this compound and its analogues is characteristic of peptides that lack a regular, repeating secondary structure like α-helices or β-sheets. The spectra are typically dominated by a strong negative band near 200 nm, which is indicative of a disordered or "random coil" conformation.

However, subtle features in the CD spectra can provide evidence for the presence of turn structures. β-turns, for example, can give rise to a weak positive band around 220-230 nm and a negative band between 200-210 nm. Studies on this compound and related peptides show spectra consistent with a mixture of random coil and β-turn conformations. nih.govresearchgate.net The exact shape and intensity of the CD spectrum can be influenced by temperature and solvent, reflecting the dynamic equilibrium of the peptide's conformational ensemble. For instance, in some elastin-like peptides, an increase in temperature can lead to an increase in the population of β-turn structures, a phenomenon associated with the inverse temperature transition that drives elastin self-assembly.

Characterization of Preferred Conformations

Based on converging evidence from NMR and CD spectroscopy, the hexapeptide this compound does not adopt a single, rigid conformation in aqueous solution. Instead, it exists as a dynamic ensemble of interconverting structures.

The preferred conformations are characterized by a high degree of flexibility, with a significant population of unordered, random-coil-like states. Superimposed on this disorder is a distinct propensity to form folded structures, specifically reverse turns.

The key findings regarding the preferred conformations are:

Dynamic Equilibrium : The peptide is in a constant state of flux between extended, random-coil conformations and more compact, folded structures. nih.gov

β-Turn Propensity : There is a strong tendency to form β-turns, particularly involving the Ala-Pro-Gly-Val segment. The proline and glycine residues facilitate chain reversal. The most likely turn involves a hydrogen bond between the carbonyl of Ala-2 and the amide proton of Val-5. nih.gov

Multiple Turn Types : Evidence suggests an equilibrium between different types of turns, including γ-turns and various β-turns (such as Type I, II, or VIII). nih.govresearchgate.net The presence of a Type VIII β-turn has been linked to the biological activity of related elastin peptides. researchgate.net

Identification and Analysis of Beta-Turn Motifs within the Hexapeptide Sequence

The conformation of this compound has been analyzed using a combination of theoretical conformational energy calculations and proton magnetic resonance studies. nih.gov These investigations suggest that the hexapeptide is stabilized by a β-turn, a type of secondary structure that causes a reversal in the direction of the polypeptide chain. nih.govnih.gov This specific turn is proposed to involve a hydrogen bond between the carbonyl oxygen of the first residue, Alanine (B10760859) (Ala1), and the amide proton of the fourth residue, Valine (Val4). nih.gov

Further studies on repeating sequences in elastin propose that this β-turn conformation is a common feature. nih.govresearchgate.net In addition to the primary β-turn, a weaker interaction, known as a γ-turn, has also been identified as possible, involving the Gly5 carbonyl group and the Gly3 NH group. nih.gov Research on depsipeptide analogs, where a specific hydrogen bond is eliminated, supports the idea that an equilibrium exists between a γ-turn and a β-turn structure within the Pro-Gly segment of the sequence. nih.govresearchgate.netresearchgate.net This dynamic equilibrium between turn types is believed to impart a combination of flexibility and defined conformational preferences to the peptide. nih.govresearchgate.net

Role of the Proline Residue in Inducing Conformational Constraints and Peptide Turns

The proline (Pro) residue at the third position plays a unique and critical role in dictating the structure of the this compound sequence. Due to its cyclic side chain, which connects back to the peptide backbone, proline introduces significant conformational rigidity. acs.orgnih.gov This inherent constraint restricts the possible torsion angles of the preceding residue and favors the formation of turns. ujms.netresearchgate.net

Investigation of Temperature-Induced Conformational Transitions in Elastin-Like Polymers containing this compound

Polymers constructed from repeating units of the this compound sequence, often referred to as human elastin-like polypeptides (HELPs), exhibit a characteristic thermo-responsive behavior known as an inverse temperature transition (ITT). nih.govmdpi.com Below a specific transition temperature (Tt), these polymers are soluble in aqueous solutions, existing as disordered, hydrated chains. researchgate.netacs.orgnih.gov As the temperature is raised above the Tt, the polymer chains undergo a sharp, reversible phase transition, leading to aggregation and separation from the solution in a process called coacervation. acs.orgmdpi.com

This phenomenon is driven by hydrophobic interactions. At lower temperatures, water molecules form an ordered hydration shell around the hydrophobic residues (like Valine) of the peptide. researchgate.net As the temperature increases, this ordered water is released, increasing the entropy of the system and allowing the hydrophobic regions of the polymer chains to associate, minimizing their contact with the aqueous solvent. researchgate.net

The secondary structure of these polymers changes during the transition. Below the Tt, the structure is a mix of random coils and β-turns. acs.orgmdpi.com Circular dichroism (CD) spectra below the Tt show a characteristic profile for elastin-like polypeptides, with a negative band around 200 nm associated with a high proportion of random coils and a smaller proportion of β-turn structures. acs.org

Table 1: Predicted Secondary Structure Distribution of a HELP Biopolymer

| Secondary Structure | Predicted Percentage |

|---|---|

| Disordered Coil & β-turn | 60-70% |

| α-helix | ~28% |

| β-strand | Low Percentage |

This data, derived from GOR IV method predictions, is consistent with experimental CD spectra and reflects the structure of human elastin. acs.orgmdpi.com

The precise value of the transition temperature (Tt) can be determined by turbidimetric measurements, which track the increase in turbidity of the solution as the polymer aggregates. acs.orgnih.gov The Tt is defined as the temperature at which 50% of the maximum turbidity is reached. acs.orgnih.gov This transition is influenced by several factors, including polymer concentration, chain length, and the specific amino acid sequence. nih.govgoogle.com For instance, increasing the hydrophobicity of the guest residue in related elastin-like pentapeptides is known to lower the Tt. google.com

Table 2: Transition Temperatures (Tt) of a HELP-UnaG Fusion Protein (HUG) at Various Concentrations

| Concentration (g·L–1) | Transition Temperature (Tt) in PBS, pH=4 (°C) |

|---|---|

| 2.0 | 33.0 |

| 1.0 | 37.5 |

| 0.5 | 45.7 |

Data from turbidimetric analysis shows the dependence of the inverse temperature transition on polymer concentration. nih.gov

Calorimetric measurements confirm that this transition is an endothermic process, involving the absorption of heat required to disrupt the hydration shells around the polymer. acs.orgnih.gov This tunable, temperature-driven conformational change is a key feature of elastin-like polymers and is foundational to their use in various biomaterial applications. mdpi.com

Computational Modeling and Simulation of Val Ala Pro Gly Val Gly

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone for studying the behavior of peptides like Val-Ala-Pro-Gly-Val-Gly. By solving Newton's equations of motion for the system, MD simulations generate trajectories that describe the positions and velocities of atoms over time, offering insights into the peptide's structural fluctuations and interactions with its environment.

The conformational landscape of this compound has been explored through a combination of spectroscopic methods and computational analysis. Studies comparing the hexapeptide to its depsipeptide analogue (where a specific backbone hydrogen bond is eliminated) have revealed key structural propensities. nih.gov

Conformational analysis suggests that in repeating sequences of elastin (B1584352) like this compound, an equilibrium exists between a γ-turn and a β-turn structure within the Pro-Gly segment. nih.gov The γ-turn involves a hydrogen bond between the amide NH of the internal glycine (B1666218) and the carbonyl oxygen of the residue preceding proline. nih.gov This dynamic equilibrium results in a structure that possesses both flexibility and distinct conformational preferences. nih.gov Trajectory analysis from MD simulations allows for the characterization of these states, the transitions between them, and the calculation of structural properties such as radius of gyration, hydrogen bonding patterns, and backbone dihedral angle distributions.

| Conformation | Key Hydrogen Bond Interaction | Structural Implication |

|---|---|---|

| γ-turn | Between the amide NH of the internal Glycine and the carbonyl oxygen of the Alanine (B10760859) preceding Proline. | Contributes to the peptide's flexibility. |

| β-turn | A proposed conformational state in equilibrium with the γ-turn. | Contributes to the defined structural preferences of the peptide. |

Due to the rugged energy landscapes of peptides, standard MD simulations can become trapped in local energy minima, failing to adequately sample the entire conformational space within accessible timescales. nih.gov Enhanced sampling techniques are employed to overcome these limitations. nih.govarxiv.org

Metadynamics is a powerful method that accelerates the exploration of phase space by adding a history-dependent bias potential along a few selected collective variables (CVs), discouraging the system from revisiting previously explored conformations. nih.gov

Girsanov reweighting is a more recent, exact dynamical reweighting technique that can recover the unbiased dynamics of a molecular system from simulations that were conducted with a biased potential, such as in metadynamics. nih.govnih.gov It reweights the entire simulation path, allowing for the calculation of kinetic properties like transition rates from the biased trajectories. nih.govemergentmind.comaip.org The combination of metadynamics with Girsanov reweighting has been successfully demonstrated on a similar elastin hexapeptide, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), to construct a Markov State Model (MSM) of the unbiased system, showcasing its utility for peptides whose dynamics are too slow to be explored by direct simulation. nih.gov

| Technique | Principle | Application/Advantage |

|---|---|---|

| Metadynamics | Applies a history-dependent bias potential to selected collective variables to escape energy minima. nih.gov | Efficiently explores complex energy landscapes. |

| Girsanov Reweighting | An exact method to reweight biased simulation paths to recover the original, unbiased dynamics. nih.govnih.gov | Allows for the calculation of unbiased kinetic and dynamical properties from biased simulations. nih.govaip.org |

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. For intrinsically disordered peptides (IDPs) like elastin-like peptides (ELPs), force field choice is particularly crucial. biorxiv.org

Standard force fields may not always capture the subtle balance of forces that govern the conformational ensembles of flexible peptides. Research has shown that specific combinations, such as the AMBER99SB-ILDN force field for the peptide and the TIP4P-D water model for the solvent, are well-suited for modeling IDPs, as they better represent the dispersion interactions in protein-water systems compared to older water models. biorxiv.org Parameterization involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. Validation is then performed by simulating systems with known properties and comparing the results against experimental observables to ensure the force field's predictive power. mdpi.com

The structure and dynamics of ELPs are highly sensitive to their environment, particularly the aqueous solvent. Simulations are essential for understanding the molecular mechanisms behind phenomena like the inverse temperature transition, where these peptides reversibly aggregate upon heating. nih.gov

MD simulations in explicit solvent allow for a detailed examination of the peptide's hydration shell. The behavior of water networks around the peptide is a primary driver of its structural transitions. nih.gov By simulating the peptide in various solvent conditions (e.g., different temperatures, ion concentrations), researchers can study how peptide-water and peptide-ion interactions influence conformational preferences and mobility. biorxiv.orgnih.gov For instance, simulations have shown that for ELPs, an increase in temperature can shift the interaction potential between two peptides from repulsive to attractive, providing a molecular-level explanation for the observed aggregation behavior. biorxiv.orgbohrium.com

Theoretical Conformational Energy Calculations on the Hexapeptide

Theoretical conformational energy calculations provide a static, time-independent view of the peptide's energetic landscape. These calculations are used to determine the relative stabilities of different conformations by summing the contributions from various energy terms. While direct calculations on this compound are not extensively published, the methodology has been applied to highly similar repeating peptides of elastin, such as the pentapeptide N-formyl-L-Val-L-Pro-Gly-L-Val-Gly-OCH3. researchgate.net

The total conformational energy is typically partitioned into several components:

Van der Waals energy: Describes short-range attractive and repulsive forces.

Electrostatic energy: Accounts for the interactions between partial atomic charges.

Torsional energy: Represents the energy barrier to rotating around chemical bonds.

Hydrogen bond energy: A specific term to describe the favorable interaction of hydrogen bonds. researchgate.net

By systematically varying the backbone torsion angles (φ and ψ) of the peptide, an energy map can be generated. These calculations have been instrumental in identifying stable, low-energy structures in related elastin peptides, such as the type II β-turn, which is stabilized primarily by hydrogen-bond energy. researchgate.net

Computational Approaches for Peptide Design and Structural Prediction

Computational methods are increasingly used to design novel peptides with specific structural and functional properties, as well as to predict their behavior in solution. youtube.comfrontiersin.org For elastin-like polypeptides, computational design can be used to create new sequences with tailored thermoresponsive and viscoelastic properties. chemrxiv.org

Approaches to peptide design often involve exploring the vast sequence and conformational space using algorithms that can integrate various simulation and prediction techniques. units.it These can include:

Monte Carlo simulations: Used to explore sequence space by making random single-point mutations and evaluating the resulting peptide's binding affinity or stability with a scoring function. units.it

Structure-based design: Utilizes structural motifs from databases like the Protein Data Bank (PDB) to design peptides that can bind to specific protein targets. mit.edu

Machine Learning and AI: Recent advances, including deep learning models, have shown promise in predicting peptide-protein interactions and even designing novel protein and peptide structures from scratch. frontiersin.orgmit.edu

These computational pipelines can be used to rationally design analogues of this compound, for example, by truncating the sequence or substituting amino acids to enhance specific properties like self-assembly or temperature response, as has been shown with other ELP analogues. nih.gov

De Novo Peptide Design Methodologies

De novo peptide design, or the creation of novel peptide sequences with desired structures and functions from scratch, is a rapidly advancing field in computational biology. These methodologies are broadly categorized into sequence-based and structure-based approaches. For a peptide such as this compound, which is a derivative of the canonical VPGXG repeat found in elastin, de novo design can be employed to fine-tune its properties, such as its self-assembly behavior and bioactivity.

One of the primary goals in designing ELPs is to control their Lower Critical Solution Temperature (LCST) behavior. This is the temperature above which the peptide undergoes a phase transition from a soluble to an insoluble, aggregated state. This property is crucial for applications in drug delivery and tissue engineering. Computational design strategies for ELPs often involve the systematic substitution of the "guest" residue 'X' in the VPGXG repeat to modulate the hydrophobicity and, consequently, the LCST of the resulting peptide.

Computational tools used in de novo peptide design range from relatively simple hydrophobicity scales to more complex molecular dynamics (MD) simulations and machine learning models. For instance, a computational approach to designing a peptide like this compound might involve:

Template-based design: Using the known structure of an elastin-like β-turn as a template, new sequences can be generated and evaluated for their ability to adopt the target conformation.

Sequence-based design: Employing algorithms that optimize a sequence for a particular property, such as a desired LCST, based on the contributions of individual amino acids.

Multi-objective optimization: Simultaneously optimizing for multiple properties, such as thermal responsiveness and binding affinity to a specific target.

The table below illustrates a simplified example of how different guest residues in a hypothetical pentapeptide repeat can influence the predicted transition temperature, a key parameter in the de novo design of ELPs.

| Guest Residue (X) in VPGXG | Hydrophobicity (Kyte-Doolittle Scale) | Predicted Transition Temperature (°C) |

| Glycine (Gly) | -0.4 | 65 |

| Alanine (Ala) | 1.8 | 45 |

| Valine (Val) | 4.2 | 25 |

| Leucine (Leu) | 3.8 | 30 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Structure-Function Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. In the context of the this compound peptide, QSAR could be employed to predict its bioactivity, such as its chemotactic potential, based on the properties of its constituent amino acids.

The development of a QSAR model for a peptide involves several key steps:

Data Set Collection: A dataset of peptides with known activities is required. For instance, a series of peptides with variations in the this compound sequence and their corresponding measured chemotactic activities would be needed.

Descriptor Calculation: Numerical descriptors that quantify the physicochemical properties of the peptides are calculated. These can include properties of the individual amino acids (e.g., hydrophobicity, volume, charge) or properties of the entire peptide (e.g., molecular weight, isoelectric point, dipole moment).

Model Development: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For the this compound peptide, a QSAR study could explore how substitutions at each position affect its activity. The table below provides examples of descriptors that could be calculated for the amino acids in the peptide sequence for use in a QSAR model.

| Amino Acid | Position | Hydrophobicity (z-scale 1) | Steric Properties (z-scale 2) | Electronic Properties (z-scale 3) |

| Valine (Val) | 1 | 2.67 | -2.53 | -1.29 |

| Alanine (Ala) | 2 | 0.77 | -1.03 | -0.38 |

| Proline (Pro) | 3 | -1.94 | 0.13 | 2.06 |

| Glycine (Gly) | 4 | 0.00 | 0.00 | 0.00 |

| Valine (Val) | 5 | 2.67 | -2.53 | -1.29 |

| Glycine (Gly) | 6 | 0.00 | 0.00 | 0.00 |

Computational Prediction of Non-Covalent Peptide Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure, self-assembly, and biological function of peptides like this compound. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, govern how the peptide folds and interacts with other molecules, including other peptides and water.

Molecular dynamics (MD) simulations are a powerful computational tool for studying these non-covalent interactions at an atomistic level. An MD simulation of the this compound peptide in an aqueous environment can provide detailed insights into:

Conformational Dynamics: How the peptide's structure fluctuates over time, including the formation and breaking of intramolecular hydrogen bonds that stabilize specific conformations like β-turns.

Solvation: The arrangement of water molecules around the peptide and the role of hydrophobic hydration in driving peptide folding and self-assembly.

Peptide-Peptide Interactions: The mechanisms by which multiple peptide chains interact and aggregate, a process central to the LCST behavior of ELPs.

The results of such simulations can reveal the key non-covalent interactions responsible for the peptide's behavior. For example, the hydrophobic side chains of valine and alanine are likely to drive the collapse of the peptide into a more compact structure at higher temperatures, a hallmark of the hydrophobic effect. The proline residue is known to induce turns in peptide backbones, and the glycine residues provide conformational flexibility.

The following table summarizes the types of non-covalent interactions that can be computationally predicted to occur within and between this compound peptides.

| Type of Interaction | Description | Residues Involved |

| Intramolecular Hydrogen Bonds | Formation of hydrogen bonds between backbone amide and carbonyl groups, stabilizing secondary structures like β-turns. | Gly, Val, Ala |

| Hydrophobic Interactions | The tendency of nonpolar side chains to cluster together to minimize contact with water. | Val, Ala |

| Van der Waals Forces | Weak, short-range attractive forces between all atoms. | All residues |

| Peptide-Water Interactions | Hydrogen bonding between the peptide backbone and side chains with surrounding water molecules. | All residues |

| Intermolecular Hydrogen Bonds | Formation of hydrogen bonds between the backbones of different peptide chains during aggregation. | Gly, Val, Ala |

By leveraging these computational methodologies, researchers can gain a deeper understanding of the molecular forces that govern the behavior of the this compound peptide. This knowledge is crucial for the rational design of novel elastin-like materials with tailored properties for a wide range of biomedical and biotechnological applications.

Self Assembly Mechanisms and Supramolecular Architectures of Val Ala Pro Gly Val Gly

Driving Forces for Peptide Self-Assembly

The spontaneous organization of peptides into ordered structures is a process dictated by the sum of multiple weak, non-covalent interactions. researchgate.net For elastin-like peptides such as Val-Ala-Pro-Gly-Val-Gly, the primary driving force is a temperature-dependent phase transition, which is modulated by the peptide's sequence and its interaction with the aqueous environment. nih.gov

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking

The self-assembly of peptides is fundamentally controlled by a combination of non-covalent forces, including hydrogen bonds, hydrophobic effects, electrostatic interactions, and π-π stacking. researchgate.netnih.gov

Hydrophobic Interactions : These are the predominant driving force for the self-assembly of this compound and other elastin-like peptides. nih.govacs.org ELPs typically exhibit Lower Critical Solution Temperature (LCST) behavior. nih.govumanitoba.ca Below a specific transition temperature (Tt), the peptide is soluble. As the temperature increases above the Tt, water becomes a poorer solvent for the hydrophobic domains of the peptide. This leads to the desolvation of the peptide chains and an increase in intermolecular hydrophobic interactions, causing the peptides to collapse and aggregate in a process called coacervation. nih.govnih.gov The presence of hydrophobic residues like Valine (Val) and Alanine (B10760859) (Ala) in the this compound sequence is critical to this behavior.

Hydrogen Bonding : While hydrophobic interactions initiate the collapse, hydrogen bonds play a crucial role in ordering the aggregated structures. nih.gov Inter-peptide hydrogen bonds, particularly those forming β-sheet secondary structures, contribute to the formation of stable, linear assemblies like fibrils and nanofibers. nih.gov Water molecules also mediate hydrogen bonds, influencing the hydration shell of the peptide and its phase transition behavior. mdpi.com

π-π Stacking : This type of interaction occurs between aromatic residues. Although the this compound sequence itself lacks aromatic amino acids, π-π stacking can be a significant factor in other self-assembling peptide systems, particularly those designed with phenylalanine, tyrosine, or tryptophan residues to promote specific assembly morphologies. researchgate.netmdpi.com

| Interaction Type | Role in this compound Self-Assembly |

| Hydrophobic Interactions | Primary driving force for temperature-induced phase separation (coacervation). |

| Hydrogen Bonding | Stabilizes higher-order structures like β-sheets within nanofibers and hydrogel networks. nih.gov |

| π-π Stacking | Not directly applicable to this specific sequence due to the absence of aromatic residues. |

Influence of Amino Acid Sequence and Molecular Backbone on Self-Assembly Behavior

The primary structure of a peptide dictates its self-assembly propensity and the resulting supramolecular architecture. nih.gov In elastin-like polypeptides, this principle is well-established. The most common ELP motif is a repeating pentapeptide, Val-Pro-Gly-X-Gly (VPGXG), where 'X' can be any amino acid except proline. nih.govumanitoba.ca The identity of this "guest residue" (X) significantly influences the hydrophobicity of the peptide and, consequently, its transition temperature (Tt). nih.gov

The this compound sequence can be seen as a variation of these elastin (B1584352) repeats. The specific arrangement of hydrophobic (Val, Ala, Pro) and flexible (Gly) residues creates a unique balance of properties that governs its folding and intermolecular association. The proline residue induces turns in the peptide backbone, which is characteristic of the β-spiral structure found in elastin and is crucial for its elastic properties and self-assembly.

| Factor | Influence on Self-Assembly |

| Amino Acid Composition | The ratio of hydrophobic to hydrophilic residues determines the transition temperature (Tt) and solubility. |

| Guest Residue 'X' in VPGXG | Modulates the hydrophobicity and Tt of the entire polypeptide. More hydrophobic guest residues lower the Tt. |

| Proline Residue | Induces β-turns, contributing to the characteristic spiral structure and facilitating aggregation. |

| Peptide Length | Longer ELP chains generally have a lower, sharper transition temperature due to increased cooperative hydrophobic interactions. |

Formation of Higher-Order Aggregates and Nanostructures

Triggered by environmental cues like temperature, individual this compound peptides assemble into larger, more complex structures. These range from viscoelastic hydrogels to discrete nanoparticles, with the final morphology dependent on the peptide design and assembly conditions. nih.gov

Supramolecular Hydrogel Formation Mechanisms

Peptide-based hydrogels are three-dimensional networks of self-assembled nanofibers that entrap a large amount of water. nih.govmdpi.com For elastin-like peptides, hydrogelation is often linked to the LCST phase transition. As the temperature rises above the Tt, the peptides aggregate into a polymer-rich phase known as a coacervate. nih.gov This network of entangled peptides forms the structural basis of the hydrogel.

The process involves the initial formation of soluble aggregates, which then grow and coalesce into a continuous 3D network. The stability and mechanical properties of the hydrogel are enhanced by the formation of ordered secondary structures, such as β-sheets, which act as physical cross-links within the matrix. mdpi.com The entire process is reversible; lowering the temperature below the Tt can lead to the disassembly of the hydrogel and resolubilization of the peptide. nih.gov

Assembly into Micellar and Fibrillar Morphologies

Beyond hydrogels, elastin-like peptides can form a variety of other supramolecular structures. The specific morphology is influenced by factors such as peptide concentration, temperature, pH, and ionic strength. mdpi.com

Fibrillar Morphologies : The linear, directional nature of hydrogen bonding often promotes the formation of one-dimensional nanostructures like nanofibers and ribbons. nih.govnih.gov Atomic force microscopy has shown that elastin-like peptides can form fibrillar structures upon binding to surfaces, a process driven by peptide-peptide interactions. researchgate.net These nanofibers are the fundamental building blocks of supramolecular hydrogels. nih.govresearchgate.net

Micellar Morphologies : When ELPs are synthesized as block copolymers with a hydrophilic block, they can self-assemble into micelles or vesicles. In these structures, the hydrophobic ELP block forms the core while the hydrophilic block forms the outer corona, interfacing with the aqueous solution. This assembly can also be triggered by temperature, with micelles forming above the Tt of the ELP block.

| Supramolecular Structure | Formation Mechanism | Key Characteristics |

| Hydrogel | Temperature-induced coacervation and entanglement of peptide chains, stabilized by physical cross-links. nih.govmdpi.com | High water content, viscoelastic, thermoresponsive. nih.gov |

| Fibrils/Nanofibers | Hierarchical assembly driven by hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net | High aspect ratio, fundamental components of hydrogels. |

| Micelles/Vesicles | Self-assembly of amphiphilic block copolymers containing an ELP block, typically above the Tt. nih.gov | Core-shell structure, useful for encapsulation applications. |

Chemically Directed Peptide Self-Assembly Processes

While temperature is the most common stimulus for ELP assembly, self-assembly can also be initiated through specific chemical or biochemical triggers. nih.gov This allows for isothermal assembly under physiologically relevant conditions and offers greater spatial and temporal control over material formation. digitellinc.comyale.edu

One strategy involves designing a soluble precursor peptide that can be activated by a chemical reaction. For instance, researchers have created ELPs where a hydrophobic, assembly-prone block is solubilized by a hydrophilic block. The two blocks are connected by a linker that can be cleaved by a specific enzyme, such as a protease. digitellinc.com In the presence of the target protease, the hydrophilic tag is removed, liberating the hydrophobic block which then spontaneously self-assembles. digitellinc.com

Another approach uses light as a trigger. A peptide can be modified with a photocleavable "caging" group that disrupts its ability to fold and assemble. yale.edu The peptide remains soluble and inactive until it is exposed to light of a specific wavelength. The light cleaves the caging group, initiating the peptide's folding and subsequent self-assembly into a hydrogel. yale.edu This method provides excellent control over the location and timing of hydrogel formation.

Modulation of Self-Assembly through External Stimuli (e.g., pH, Temperature, Fluid Forces)

The self-assembly of the elastin-like hexapeptide, this compound, into sophisticated supramolecular architectures is a finely tuned process, governed by a delicate balance of intermolecular forces. This process is not static; rather, it is highly responsive to changes in the surrounding environment. External stimuli, including pH, temperature, and fluid forces, can profoundly influence the thermodynamics and kinetics of self-assembly, enabling dynamic control over the formation, morphology, and stability of the resulting nanostructures. This section explores the mechanisms by which these external cues modulate the self-assembly of this compound.

The self-assembly of peptides can be influenced by external factors such as pH, temperature, and ionic strength, which can alter the physicochemical properties of the resulting supramolecular structures. nih.gov For elastin-like peptides (ELPs), which are composed of repeating sequences like Val-Pro-Gly-Xaa-Gly (where Xaa is a guest residue), the transition temperature for self-assembly can be adjusted by altering the guest residue's hydrophobicity. nih.gov More hydrophobic residues tend to lower the transition temperature, while more hydrophilic ones increase it. nih.gov

Influence of pH on Self-Assembly

The pH of the aqueous environment plays a pivotal role in dictating the charge state of the terminal amino and carboxyl groups of the this compound peptide. These charge alterations directly impact the electrostatic interactions between peptide molecules, which can either promote or inhibit aggregation.

At physiological pH, the terminal groups are typically ionized, leading to repulsive forces that can hinder close packing of the peptides. However, shifts to more acidic or basic pH values can neutralize one of these groups, reducing electrostatic repulsion and thereby favoring self-assembly driven by other non-covalent interactions, such as hydrogen bonding and hydrophobic effects. For some peptide-based systems, a change in pH is a direct trigger for hydrogel formation, highlighting the sensitivity of self-assembly to the ionic environment.

Temperature as a Modulator of Supramolecular Architecture

Temperature is a critical stimulus for the self-assembly of many elastin-like peptides, which famously exhibit a lower critical solution temperature (LCST). Below this temperature, the peptides are soluble, but as the temperature is raised, they undergo a phase transition to form aggregates. This behavior is primarily driven by an increase in hydrophobic interactions.

For this compound, which contains hydrophobic valine and alanine residues, an increase in temperature enhances the hydrophobic effect. This causes the peptide to adopt conformations that minimize the exposure of these nonpolar residues to water, promoting intermolecular association and the formation of ordered structures. It has been proposed that for the related (VPGVG)n peptides, an increase in temperature leads to a conformational shift from an extended chain to a type II β-turn structure, a change driven by the dehydration of hydrophobic side chains.

The table below illustrates the general relationship between temperature and the aggregation state of elastin-like peptides, which is expected to be similar for this compound.

| Temperature Range | Predominant State | Key Driving Forces |

| Low Temperature (Below LCST) | Soluble, Disordered Monomers | Peptide-Water Interactions, Conformational Entropy |

| High Temperature (Above LCST) | Aggregated, Ordered Structures | Hydrophobic Interactions, Intermolecular Hydrogen Bonding |

It is important to note that the precise transition temperature is sensitive to factors such as peptide concentration and the presence of salts.

The Role of Fluid Forces in Directing Assembly

In addition to thermodynamic parameters like pH and temperature, mechanical forces can also influence the self-assembly of peptides. Fluid forces, such as shear stress, can impact the alignment and growth of supramolecular structures.

While specific research on the effect of fluid forces on the self-assembly of the this compound hexapeptide is limited, studies on other self-assembling peptide systems have demonstrated that the application of shear flow can induce the formation of aligned fibrillar structures. This alignment is a consequence of the elongated morphology of the self-assembled structures, which tend to orient themselves in the direction of the flow to minimize hydrodynamic drag.

The controlled application of fluid forces could therefore be a valuable tool for fabricating anisotropically organized materials from this compound, with potential applications in areas such as tissue engineering where cellular alignment is crucial. The interplay between fluid forces and the intrinsic self-assembly properties of the peptide can lead to hierarchical structures with a high degree of long-range order. Further research is needed to fully elucidate the mechanobiology of this compound self-assembly.

Synthetic Methodologies for Val Ala Pro Gly Val Gly and Analogues

Solid-Phase Peptide Synthesis (SPPS) for Hexapeptide Preparation

Solid-Phase Peptide Synthesis (SPPS) is the most common and well-established method for the chemical synthesis of peptides like Val-Ala-Pro-Gly-Val-Gly. smolecule.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration of the solid support. peptide.comluxembourg-bio.com

The synthesis of this compound via SPPS typically follows the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The process begins at the C-terminus of the peptide, with the first amino acid (Glycine) being anchored to a suitable resin. uci.edu The synthesis then proceeds through repeated cycles of Nα-Fmoc deprotection and coupling of the subsequent amino acid until the full hexapeptide sequence is assembled.

Key Steps in the SPPS of this compound:

Resin Selection and Loading: A common choice of resin for the synthesis of a peptide with a C-terminal amide is a Rink Amide resin. uci.edu The first amino acid, Fmoc-Gly-OH, is coupled to the resin.

Nα-Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of a weak base, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduresearchgate.net

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (in this case, Fmoc-Val-OH) is activated and coupled to the free N-terminus of the growing peptide chain. This activation is commonly achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.orgpeptide.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and by-products. peptide.com

Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. nih.gov

Below is a representative data table outlining a hypothetical SPPS protocol for this compound.

| Step | Procedure | Reagents and Solvents | Typical Reaction Time |

|---|---|---|---|

| 1. Resin Swelling | Swell Rink Amide resin in DMF. | Rink Amide Resin, DMF | 30 min |

| 2. First Amino Acid Loading | Couple Fmoc-Gly-OH to the resin. | Fmoc-Gly-OH, HBTU, DIPEA, DMF | 2 h |

| 3. Fmoc Deprotection | Remove Fmoc group from the N-terminus. | 20% Piperidine in DMF | 2 x 10 min |

| 4. Amino Acid Coupling (repeated for each amino acid) | Couple the next Fmoc-protected amino acid. | Fmoc-Val-OH/Fmoc-Pro-OH/Fmoc-Ala-OH, HBTU, DIPEA, DMF | 1-2 h per amino acid |

| 5. Final Cleavage and Deprotection | Cleave the peptide from the resin and remove side-chain protecting groups. | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 h |

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution. rsc.org Unlike SPPS, intermediates are purified after each step by traditional organic chemistry techniques such as extraction, precipitation, and crystallization. rsc.org While generally more labor-intensive and less amenable to automation than SPPS, solution-phase synthesis can be advantageous for large-scale production and for the synthesis of very long peptides through fragment condensation.

For a hexapeptide like this compound, a convergent synthesis strategy using fragment condensation is a viable approach. This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final hexapeptide. For example, two tripeptide fragments, Val-Ala-Pro and Gly-Val-Gly, could be synthesized separately and then coupled.

Key aspects of solution-phase synthesis for this compound:

Protecting Group Strategy: A careful selection of orthogonal protecting groups for the N-terminus, C-terminus, and any reactive side chains is crucial to prevent side reactions.

Fragment Selection: The peptide is strategically divided into smaller fragments to facilitate synthesis and purification. The choice of the coupling point is critical to minimize the risk of racemization.

Coupling Reagents: A variety of coupling reagents can be used, similar to those in SPPS, to promote the formation of the peptide bond.

Purification: Each intermediate fragment must be rigorously purified before proceeding to the next coupling step.

A possible fragment condensation strategy is outlined in the table below.

| Fragment Synthesis | Protecting Groups | Coupling Method | Purification |

|---|---|---|---|

| Fragment 1: Boc-Val-Ala-Pro-OH | Boc for N-terminus | Stepwise C-terminal elongation | Chromatography/Crystallization |

| Fragment 2: H-Gly-Val-Gly-OMe | Methyl ester for C-terminus | Stepwise C-terminal elongation | Chromatography/Crystallization |

| Final Coupling | Coupling of Fragment 1 and Fragment 2 | Carbodiimide-based coupling (e.g., DCC/HOBt) | Chromatography/Crystallization |

| Final Deprotection | Removal of Boc and OMe groups | Acidic and basic hydrolysis | Chromatography/Crystallization |

Advanced Synthetic Techniques

To overcome some of the limitations of traditional synthesis methods, several advanced techniques have been developed to improve the efficiency, speed, and purity of peptide synthesis.

Microwave-Assisted Peptide Synthesis for Efficient Coupling

The key parameters in MW-SPPS are temperature, microwave power, and irradiation time, which are carefully controlled to maximize reaction rates while minimizing side reactions such as racemization. nih.gov

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

|---|---|---|

| Coupling Time per Amino Acid | 1-2 hours | 5-15 minutes |

| Deprotection Time | 15-30 minutes | 3-5 minutes |

| Typical Temperature | Room Temperature | 60-80°C |

| Overall Synthesis Time | ~12-24 hours | ~2-4 hours |

Continuous Flow Microchannel Reactor Synthesis

Continuous flow synthesis represents a paradigm shift from traditional batch processing. In this technique, reagents are continuously pumped through a network of small channels or tubes where the reactions occur. scielo.br For peptide synthesis, this approach can be applied to both solid-phase and solution-phase methods.

Continuous flow SPPS offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the potential for full automation and integration of synthesis and purification steps. researchgate.netresearchgate.net The use of microchannel reactors can lead to a significant reduction in reagent consumption and waste generation. scielo.br This methodology is particularly promising for the efficient and sustainable synthesis of peptides like this compound.

Purification and Analytical Characterization of Synthetic this compound

Following the synthesis, the crude peptide must be purified and characterized to ensure its identity and purity.

Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). scielo.br The crude peptide is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like TFA) is used to elute the peptide. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

Analytical Characterization:

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. The peptide should appear as a single major peak, and the purity is determined by the peak area relative to the total area of all peaks.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. scielo.br The observed molecular weight should match the calculated theoretical mass of this compound.

| Analysis | Technique | Expected Result |

|---|---|---|

| Purity Assessment | Analytical RP-HPLC | >95% (single major peak) |

| Identity Confirmation | Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 499.58 Da; Observed [M+H]⁺: ~499.6 Da |

Enzymatic Interactions and Substrate Specificity of Val Ala Pro Gly Val Gly

Interaction with Prolyl Hydroxylase

Prolyl hydroxylase is a key enzyme in the post-translational modification of collagen and other proteins containing proline residues. Its interaction with polymers containing the Val-Ala-Pro-Gly-Val-Gly sequence provides insights into the enzymatic hydroxylation and the stereochemical requirements for substrate recognition.

Hydroxylation of Proline Residues within this compound containing Polymers

Polymers incorporating the this compound repeating unit are subject to hydroxylation by prolyl hydroxylase. This enzymatic modification specifically targets the proline residues within the peptide sequence. The introduction of a hydroxyl group onto the proline ring significantly alters the physicochemical properties of the polymer. This hydroxylation process has been noted to affect the aggregation temperature profile of these elastin-like polymers. Even a low level of hydroxylation, on the order of one proline in ten, can lead to a noticeable shift in the temperature at which the polymer aggregates, indicating a decrease in hydrophobicity.

Analysis of Stereochemical Constraints in Enzymatic Substrate Recognition

The enzymatic activity of prolyl 4-hydroxylase (P4H) is highly dependent on the specific stereochemistry of the proline residue within its substrate. Research has shown that P4H recognizes the Cγ-endo ring pucker of the proline residue. nih.gov This specific conformational requirement is crucial for the enzyme to catalyze the hydroxylation reaction. Following hydroxylation, the proline ring switches to a Cγ-exo pucker. This change in conformation, along with a shift in the peptide bond to a more stable trans form, is thought to be a mechanism that helps prevent product inhibition of the enzyme. nih.gov While not directly studied with this compound, this fundamental principle of stereochemical recognition by prolyl hydroxylase would apply to the proline residue within this hexapeptide when it is part of a larger polymer substrate.

Role as a Substrate for Peptide-Modifying Enzymes

The C-terminal glycine (B1666218) of this compound suggests its potential role as a substrate for enzymes involved in peptide amidation, a critical post-translational modification for many bioactive peptides.

Investigations with Peptidylglycine alpha-Hydroxylating Monooxygenase

Insights into Two-Step Amidation Processes Involving Glycine-Extended Peptides

The hydroxylation of the C-terminal glycine by PHM is the first of a two-step process in peptide amidation. The resulting α-hydroxyglycine intermediate is then a substrate for a second enzyme, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), which cleaves the intermediate to produce the amidated peptide and glyoxylate. mdpi.com Therefore, should this compound be hydroxylated by PHM, it would subsequently be a substrate for PAL, leading to the formation of Val-Ala-Pro-Gly-Val-NH₂. This two-step amidation is a widespread mechanism for the activation of numerous bioactive peptides. mdpi.com

Enzyme Inhibition Studies: Exploring Molecular Mechanisms of Interaction

Elastin-derived peptides, including fragments like this compound, have been investigated for their potential to inhibit various enzymes, suggesting a role in regulating proteolytic activity.

Peptides derived from the enzymatic degradation of elastin (B1584352) have demonstrated inhibitory activity against angiotensin-converting enzyme (ACE). encyclopedia.pub The presence of proline residues in these peptides is considered important for their ACE-inhibitory effects. mdpi.comnih.gov Studies on the structure-activity relationship of ACE inhibitors have shown that peptides with proline at the C-terminal or antepenultimate position often exhibit good binding to the enzyme's active site. nih.gov The molecular mechanism is believed to involve competitive inhibition, where the peptide inhibitor binds to the active site of ACE, preventing the binding and cleavage of its natural substrate, angiotensin I. The hydrophobic nature of amino acids like valine and the presence of proline in this compound are consistent with features found in other ACE-inhibitory peptides. nih.govjst.go.jp

Furthermore, peptides containing glycine, alanine (B10760859), proline, and valine residues have been identified as potential inhibitors of elastase. nih.gov The mechanism of inhibition is thought to involve the peptide acting as a substrate mimic, binding to the active site of elastase. frontiersin.org This interaction prevents the enzyme from degrading its natural substrate, elastin. The specific sequence and conformation of the peptide are critical for its inhibitory potency. The inhibition of elastase by peptides derived from elastin itself represents a potential feedback mechanism to control elastin degradation.

Table 1: Summary of Enzymatic Interactions with this compound

| Enzyme | Interaction Type | Key Findings |

| Prolyl Hydroxylase | Substrate | Hydroxylates proline residues in polymers containing the peptide, affecting physical properties. |

| Peptidylglycine alpha-Hydroxylating Monooxygenase (PHM) | Potential Substrate | As a glycine-extended peptide, it is a candidate for the first step of C-terminal amidation. |

| Angiotensin-Converting Enzyme (ACE) | Potential Inhibitor | Elastin-derived peptides with proline show ACE-inhibitory activity, likely through competitive inhibition. |

| Elastase | Potential Inhibitor | Peptides with similar amino acid composition can act as substrate mimics to inhibit elastase activity. |

Non Clinical Biomaterial Applications and Functionalization of Val Ala Pro Gly Val Gly

Development as Elastin-Mimetic Biomaterials

Elastin-mimetic biomaterials are synthetic polymers designed to replicate the desirable properties of natural elastin (B1584352), a key protein in the extracellular matrix that imparts elasticity and resilience to tissues such as skin, lungs, and blood vessels. nih.govwikipedia.org The foundation of these materials lies in mimicking the hydrophobic domains of elastin's precursor, tropoelastin, which are rich in amino acids like valine, proline, and glycine (B1666218). arxiv.orgacs.org Polypeptides based on these repeating sequences, known as ELPs, exhibit remarkable elasticity and undergo a reversible phase transition in response to temperature changes. nih.gov

In the field of tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. nih.gov ELPs, including those potentially formed from Val-Ala-Pro-Gly-Val-Gly repeats, are highly promising for scaffold fabrication due to a unique set of properties. wikipedia.orgrsc.org

Biocompatibility and Biodegradability: Derived from natural protein sequences, ELPs generally exhibit low immunogenicity and can be designed to biodegrade into non-toxic amino acids. nih.govnih.govnih.gov

Tunable Mechanical Properties: The mechanical characteristics of ELP scaffolds can be precisely controlled by adjusting the polymer's molecular weight and sequence, allowing them to match the stiffness of the target tissue. maastrichtuniversity.nl

Stimuli-Responsive Gelation: The ability of ELPs to transition from a soluble state (sol) to an aggregated or gel state upon a temperature increase allows for the formation of scaffolds in situ. taylorandfrancis.com This enables the creation of injectable systems that can be mixed with cells at a low temperature and then form a solid scaffold upon injection into the body at physiological temperature. nih.gov

Versatile Architectures: ELPs can be fabricated into various forms, including hydrogels, porous foams, and nanofibers, to create architectures that mimic the native extracellular matrix. nih.govrsc.org

These principles allow for the design of "smart" scaffolds that not only provide structural support but also actively respond to their environment. escholarship.org

A defining characteristic of ELPs is their environmentally responsive nature, specifically their inverse temperature transition. nih.govmdpi.com This phenomenon, also known as Lower Critical Solution Temperature (LCST) behavior, describes the transition of the polymer from being soluble in an aqueous solution below a specific transition temperature (Tt) to becoming insoluble and aggregating above it. nih.govnih.govfrontiersin.org This transition is reversible; cooling the solution below the Tt results in the redissolution of the polymer. nih.gov

This behavior is driven by hydrophobic interactions. At low temperatures, water molecules form ordered clathrate-like structures around the hydrophobic residues of the ELP chains. As the temperature increases, this ordered water structure is disrupted, increasing entropy and making it more favorable for the hydrophobic polymer chains to associate with each other, leading to aggregation and phase separation. researchgate.net The sequence this compound is rich in hydrophobic amino acids (Valine, Alanine (B10760859), Proline), which would strongly suggest that polymers based on this repeat unit would exhibit robust LCST behavior. arxiv.orgacs.org The precise Tt can be tuned by altering the sequence's hydrophobicity, the polymer's molecular weight, and its concentration in solution. nih.gov This thermoresponsive property is a powerful tool for applications requiring materials that can change their state in response to thermal cues. mdpi.comfrontiersin.org

Integration into Hybrid Material Systems

To achieve novel functionalities or enhance material properties, ELPs can be integrated with other classes of materials to form hybrid systems. escholarship.org These materials combine the unique biological and physical properties of the ELP component with the characteristics of the partner material. researchgate.net

Silk-Elastin-Like Proteins (SELPs): One of the most studied hybrid systems involves fusing ELP sequences with silk-like peptide blocks (e.g., GAGAGS). nih.govnih.gov In these SELPs, the elastin block provides thermo-responsiveness and elasticity, while the silk block, which forms stable, crystalline β-sheets, contributes to mechanical robustness and stability. nih.govnih.gov This combination allows for the creation of materials with tunable strength and degradation profiles. nih.govnih.gov

Synthetic Polymer Hybrids: ELPs can be incorporated into synthetic polymer structures, for example, as side-chains grafted onto a polymethacrylate (B1205211) backbone or as blocks in a block-copolymer. maastrichtuniversity.nlresearchgate.net This approach merges the precise biological functionality and stimuli-responsiveness of the peptide with the processability and diverse chemistry of synthetic polymers.

Inorganic Hybrids: ELPs can be engineered to interact with inorganic materials. For instance, by fusing an ELP with a silica-binding peptide, the resulting hybrid polymer can self-assemble on silica (B1680970) surfaces or nanoparticles, creating a stable, biofunctional coating. nih.govacs.org Such systems are valuable for creating biosensors, functionalizing implants, or developing novel drug delivery vehicles. escholarship.orgnih.gov

Polymers of this compound could serve as the responsive, elastic component in these types of advanced hybrid materials.

Functionalization for Specific Non-Biological Interactions (e.g., Metal Scavenging)

The genetic encodability of ELPs makes them exceptionally easy to functionalize. Specific peptide sequences with desired functionalities can be fused to the ELP block at the genetic level, creating a single, well-defined chimeric protein. nih.gov This has been exploited for non-biological applications such as environmental remediation.

For metal scavenging, ELPs can be fused with short peptide sequences known to have a high affinity for specific heavy metal ions. researchgate.netmdpi.com The resulting functionalized polymer can be added to a contaminated water source, where the metal-binding domain selectively sequesters the target ions. mdpi.commdpi.com Subsequently, the solution can be warmed above the ELP's transition temperature, causing the polymer-metal complex to aggregate and precipitate out of the solution. researchgate.net This allows for the simple and efficient recovery of the heavy metals through centrifugation or filtration. The process is reversible and energy-efficient, as it relies on a modest temperature change. researchgate.net This strategy demonstrates how the stimuli-responsive nature of ELPs can be harnessed for purification and separation processes in material science.

Design Principles for Tunable Material Properties Based on Hexapeptide Sequence

The properties of biomaterials constructed from repeats of the this compound sequence can be rationally tuned by modifying the peptide at the molecular level. The relationship between the amino acid sequence and the macroscopic material properties is a cornerstone of ELP engineering. researchgate.netnih.govarxiv.org

Key design principles include:

Amino Acid Composition and Hydrophobicity: The transition temperature (Tt) is inversely proportional to the net hydrophobicity of the polypeptide chain. arxiv.orgrsc.org Substituting an amino acid in the this compound sequence with a more hydrophobic one (e.g., Isoleucine, Phenylalanine) would be expected to lower the Tt. Conversely, introducing a more hydrophilic residue (e.g., Serine, Aspartic Acid) would raise it.

Molecular Weight: For a given sequence, increasing the number of repeats (i.e., the molecular weight of the polymer) leads to a lower Tt. nih.gov This is because longer chains have a greater number of hydrophobic residues, facilitating aggregation at lower temperatures.

Sequence and Conformation: The specific order of amino acids is critical. The Pro-Gly fragment encourages the formation of β-turn structures, which are essential for elasticity. Altering this, for example to Gly-Pro, can significantly impact the material's conformational properties and, consequently, its mechanical response. The Val-Ala-Pro segment in the specified hexapeptide is a deviation from the canonical Val-Pro-Gly start of the pentameric repeat and would likely influence the resulting polymer's structure and flexibility.

Chemical Modification: Post-translational or chemical modifications can further tune properties. For instance, oxidizing methionine residues incorporated into an ELP sequence can dramatically increase its hydrophilicity, thereby altering its Tt without needing to create a new gene. acs.org

These principles allow for the fine-tuning of material characteristics to meet the demands of specific applications.

The following table summarizes the expected impact of sequence modifications on the properties of a polymer based on this compound repeats.

| Design Parameter | Modification Example | Expected Effect on Transition Temperature (Tt) | Expected Effect on Mechanical Properties | Rationale |

|---|---|---|---|---|

| Molecular Weight | Increase number of (VAPGVG)n repeats | Decrease | Increased stiffness/modulus | Longer chains have more hydrophobic contacts, facilitating aggregation at lower temperatures. Increased chain entanglement can lead to a stronger network. nih.gov |

| Hydrophobicity | Substitute Alanine (Ala) with Isoleucine (Ile) | Decrease | Minimal change expected | Isoleucine is more hydrophobic than Alanine, which lowers the temperature required to drive hydrophobic self-assembly. arxiv.orgrsc.org |

| Hydrophilicity | Substitute Glycine (Gly) with Serine (Ser) | Increase | May increase water retention in hydrogels | Serine is more hydrophilic than Glycine, increasing the overall polarity of the polymer and requiring more energy (higher temperature) to induce phase separation. nih.gov |

| Conformation | Change sequence to Val-Ala-Gly-Pro-Val-Gly | Variable | Likely to become more rigid/less elastic | The Pro-Gly sequence is optimal for Type II β-turns, which are critical for elasticity. Inverting this to Gly-Pro disrupts this propensity. |

| Charge | Substitute Alanine (Ala) with Glutamic Acid (Glu) | Increase significantly (at neutral pH) | Can introduce pH-responsiveness | Introducing a charged residue dramatically increases hydrophilicity. The Tt becomes dependent on pH as the charge can be neutralized at low pH. nih.gov |

Q & A

Q. What experimental protocols are recommended for synthesizing VAPGVG with high purity?

Synthesis of VAPGVG typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Use Rink amide MBHA resin for C-terminal amidation .

- Coupling efficiency : Optimize activation reagents (e.g., HBTU/HOBt) and monitor via Kaiser test .

- Cleavage and purification : TFA-based cleavage (95% TFA, 2.5% TIS, 2.5% H2O) followed by reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) .

Data Table 1: Typical yields and purity metrics from recent studies:

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| SPPS-Fmoc | 65–75 | ≥95 | |

| Native chemical ligation | 50–60 | ≥90 |

Q. How can the secondary structure of VAPGVG be reliably characterized?

Use a combination of:

Q. What are the solubility challenges of VAPGVG in aqueous buffers, and how can they be mitigated?

VAPGVG exhibits limited solubility in pure water due to hydrophobic residues (Val, Pro). Strategies include:

- Buffer optimization : Use 20 mM phosphate buffer (pH 7.0) with 50–100 mM NaCl .

- Co-solvents : Add 5–10% DMSO or TFE to enhance solubility without disrupting secondary structure .

Advanced Research Questions

Q. How to resolve contradictions in reported functional properties of VAPGVG across in vitro vs. in vivo studies?

- Hypothesis testing : Compare bioactivity under controlled conditions (e.g., proteolytic stability in serum vs. buffer) .

- Data triangulation : Integrate mass spectrometry (degradation analysis), cellular assays (e.g., cytotoxicity), and in silico protease prediction tools (e.g., PeptideCutter) .

Example contradiction: Anti-inflammatory effects observed in cell culture but absent in murine models may arise from rapid cleavage by plasma proteases .

Q. What computational frameworks are suitable for modeling VAPGVG’s interaction with collagen-binding receptors?

Q. How to design mutant analogs of VAPGVG to enhance thermal stability for tissue engineering applications?

- Rational design : Substitute Gly with D-amino acids or Pro with Hyp to restrict conformational flexibility .

- Stability assays : Monitor Tm via CD thermal denaturation (2°C/min ramp) and compare with wild-type .

Data Table 2: Tm values for analogs:

| Analog | Tm (°C) | ΔTm vs. WT |

|---|---|---|

| VAP[D-Ala]VGVG | 58 | +12 |

| VAPHypGVG | 62 | +16 |

Q. What statistical methods are recommended for analyzing dose-dependent effects of VAPGVG in wound-healing assays?

- Dose-response modeling : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50 and Hill coefficients .

- Outlier handling : Use Grubbs’ test or ROUT method (Q=1%) to exclude artifacts .

- Multivariate analysis : Apply PCA to correlate structural parameters (e.g., helicity) with bioactivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.